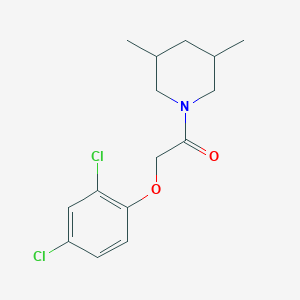![molecular formula C20H24N2O2 B11176060 2-[(4-phenylbutanoyl)amino]-N-propylbenzamide](/img/structure/B11176060.png)
2-[(4-phenylbutanoyl)amino]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-phenylbutanoyl)amino]-N-propylbenzamide is a chemical compound belonging to the class of benzamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenylbutanoyl)amino]-N-propylbenzamide typically involves the reaction of 4-phenylbutanoic acid with N-propylbenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-phenylbutanoyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to inhibit certain enzymes and proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities.
Industry: Potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The exact mechanism of action of 2-[(4-phenylbutanoyl)amino]-N-propylbenzamide is not fully understood. it is suggested that the compound exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, it has shown the ability to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-phenylbutanoyl)amino]benzamide
- 4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide
- N-isopropyl-2-[(4-phenylbutanoyl)amino]benzamide
Uniqueness
2-[(4-phenylbutanoyl)amino]-N-propylbenzamide stands out due to its unique combination of a phenylbutanoyl group and a propylbenzamide moiety. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(4-phenylbutanoylamino)-N-propylbenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-2-15-21-20(24)17-12-6-7-13-18(17)22-19(23)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13H,2,8,11,14-15H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
NEKLJIYXAJYNNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8,8,9-tetramethyl-3-[6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-4-yl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11175979.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B11175996.png)
![9-(4-methoxyphenyl)-7-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11176002.png)
![2-(4-phenylpiperazin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11176012.png)

![(1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11176027.png)
![N-{4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11176031.png)
![1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11176034.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide](/img/structure/B11176037.png)


![N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11176057.png)
![4-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11176062.png)

